Pervicoside B

Description

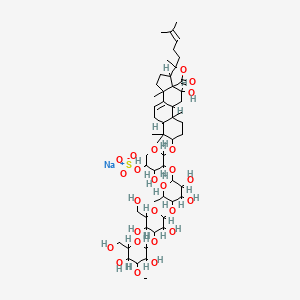

Structure

2D Structure

Properties

CAS No. |

96157-95-8 |

|---|---|

Molecular Formula |

C54H85NaO25S |

Molecular Weight |

1189.3 g/mol |

IUPAC Name |

sodium [5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-[[10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpent-3-enyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]oxan-3-yl] sulfate |

InChI |

InChI=1S/C54H86O25S.Na/c1-23(2)11-10-16-53(8)31-14-18-52(7)25-12-13-30-50(4,5)33(15-17-51(30,6)26(25)19-32(57)54(31,52)49(65)78-53)74-48-44(36(60)29(22-70-48)79-80(66,67)68)77-45-38(62)37(61)41(24(3)71-45)75-47-40(64)43(35(59)28(21-56)73-47)76-46-39(63)42(69-9)34(58)27(20-55)72-46;/h11-12,24,26-48,55-64H,10,13-22H2,1-9H3,(H,66,67,68);/q;+1/p-1 |

InChI Key |

KQZXVZVRFIRDCU-UHFFFAOYSA-M |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CC=C5C4CC(C67C5(CCC6C(OC7=O)(C)CCC=C(C)C)C)O)C)OS(=O)(=O)[O-])O)O)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pervicoside B; Neothyoside C; |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Synthesis of Pervicoside B: A Deep Dive into its Biosynthetic Pathway

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway of Pervicoside B, a complex triterpenoid glycoside with significant biological activities. This whitepaper details the molecular journey from simple precursors to the final intricate structure of this compound, presenting a valuable resource for the scientific community.

This compound, a sulfated triterpenoid glycoside, has garnered interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for harnessing its full potential, whether through synthetic biology approaches to enhance production or through the development of novel derivatives with improved pharmacological properties.

The Aglycone Core: A Triterpenoid Foundation

The biosynthesis of this compound commences with the formation of its complex polycyclic aglycone, a holostane-type triterpenoid. This process is a hallmark of secondary metabolism in sea cucumbers. The pathway originates from the ubiquitous precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) pathway.

A series of enzymatic reactions, including condensation and cyclization, transform these basic building blocks into squalene. A key step involves the enzyme squalene epoxidase, which converts squalene to 2,3-oxidosqualene. This molecule serves as a critical branch point, leading to the synthesis of various triterpenoids. An oxidosqualene cyclase then catalyzes the intricate cyclization of 2,3-oxidosqualene to form the characteristic pentacyclic holostane skeleton of the this compound aglycone. While the specific oxidosqualene cyclase involved in this compound synthesis has yet to be fully characterized, its role is fundamental to the formation of the aglycone core.

The Glycosylation Cascade: Building the Sugar Chain

Following the assembly of the aglycone, a series of glycosylation events, catalyzed by specific UDP-glycosyltransferases (UGTs), attaches a complex oligosaccharide chain to the aglycone. This sugar moiety is crucial for the biological activity and solubility of this compound.

The synthesis of the sugar chain involves the sequential addition of various monosaccharide units, which are activated as UDP-sugars. The precise sequence and anomeric configuration of these sugars are dictated by the substrate specificity of the involved UGTs. The final step in the glycosylation of this compound is the addition of a sulfate group, a reaction catalyzed by a sulfotransferase.

Quantitative Insights and Methodologies

To provide a clearer understanding of the biosynthetic process, the following table summarizes the conceptual stages and key molecular players. It is important to note that specific quantitative data for this compound biosynthesis is an active area of research.

| Biosynthetic Stage | Key Precursors/Intermediates | Enzyme Classes Involved | Notes |

| Aglycone Formation | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP), Squalene, 2,3-Oxidosqualene | Squalene synthase, Squalene epoxidase, Oxidosqualene cyclase | The specific oxidosqualene cyclase determines the final triterpenoid skeleton. |

| Glycosylation | Aglycone, UDP-sugars (e.g., UDP-glucose, UDP-xylose) | UDP-glycosyltransferases (UGTs) | A series of UGTs with specific substrate and sugar donor specificities are required. |

| Sulfation | Glycosylated aglycone, 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) | Sulfotransferase | This final modification is critical for the biological activity of this compound. |

Experimental Approaches to Elucidate the Pathway

The elucidation of the this compound biosynthetic pathway relies on a combination of advanced experimental techniques. A general workflow for such investigations is outlined below.

Experimental Workflow for Biosynthetic Pathway Elucidation

Caption: A generalized workflow for studying the biosynthesis of natural products like this compound.

Detailed Methodologies:

-

Isolation and Purification: The process typically begins with the collection of the source organism, followed by solvent extraction of the metabolites. This compound is then purified from the crude extract using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The purified compound's structure is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Precursor Feeding Studies: To identify the building blocks of the molecule, isotopically labeled precursors (e.g., ¹³C-labeled acetate or glucose) are fed to the organism. The incorporation of the label into this compound is then traced using NMR or MS.

-

Enzyme Assays: Once candidate genes for biosynthetic enzymes are identified, they can be expressed in a heterologous host (e.g., E. coli or yeast). The purified recombinant enzymes are then used in in vitro assays with putative substrates to confirm their activity and determine their kinetic parameters.

-

Transcriptome Analysis: To identify the genes involved in the pathway, the transcriptome of the source organism is sequenced. Genes that are co-expressed with known triterpenoid or glycosyltransferase genes are considered strong candidates for involvement in this compound biosynthesis.

Future Directions

While the general framework for this compound biosynthesis is understood, further research is needed to identify and characterize the specific enzymes involved, particularly the oxidosqualene cyclase and the full suite of glycosyltransferases. The elucidation of these molecular details will pave the way for the heterologous production of this compound and its analogs, opening new avenues for drug discovery and development.

Biosynthetic Pathway of this compound

Caption: A simplified overview of the this compound biosynthetic pathway.

Pervicoside B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pervicoside B, a sulfated triterpene glycoside of the lanostane type, is a marine-derived natural product with significant therapeutic potential. First isolated from the sea cucumber Holothuria pervicax, it has demonstrated potent antiparasitic, antifungal, and antitumor activities. This document provides a comprehensive overview of the discovery, origin, and biological activities of this compound, including available quantitative data, generalized experimental protocols, and hypothesized signaling pathways. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and development of this compound as a potential therapeutic agent.

Discovery and Origin

This compound was first reported in 1989 by Kitagawa and colleagues as part of a study on the chemical constituents of the sea cucumber Holothuria pervicax, known in Japan as "torafu-namako".[1] This marine invertebrate, belonging to the family Holothuriidae, is the primary natural source of this compound and its congeners, Pervicoside A and C.[1][2] this compound has also been isolated from the sea cucumber Neothyone gibbosa.[3][4] As a triterpene glycoside, this compound belongs to the class of saponins, which are known for their diverse biological activities.[5][6]

Chemical Profile:

-

Core Structure: Lanostane-type triterpene[1]

Biological Activity and Quantitative Data

This compound has exhibited a range of promising biological activities. The following tables summarize the available quantitative data on its efficacy.

Table 1: Antiparasitic Activity of this compound

| Target Organism | Assay | Concentration | Result | Reference |

| Leishmania mexicana | In vitro | 5-10 µg/mL | 100% inhibition of promastigotes | [3][4] |

Table 2: Antifungal Activity of this compound

| Target Organism | Assay | MIC (Minimum Inhibitory Concentration) | Reference |

| Aspergillus niger | In vitro | 4.65 - 16.7 µg/mL | [3][4] |

Table 3: Antitumor Activity of this compound

While the antitumor activity of this compound has been reported, specific quantitative data such as IC₅₀ values against particular cell lines are not detailed in the readily available literature.[7][8] Further research is required to quantify its cytotoxic effects against various cancer cell lines.

Experimental Protocols

Detailed experimental protocols from the original discovery paper are not readily accessible. However, this section provides a generalized methodology for the isolation of this compound from its natural source and a typical workflow for bioactivity screening, based on standard practices for marine natural product research.

Generalized Isolation of Triterpene Glycosides from Sea Cucumbers

The following workflow outlines the general steps for the extraction and purification of this compound from Holothuria pervicax.

Caption: Generalized workflow for the isolation and structural elucidation of this compound.

Bioactivity Screening Workflow

This diagram illustrates a typical workflow for assessing the biological activity of a purified natural product like this compound.

Caption: Standard workflow for in vitro bioactivity screening of this compound.

Hypothesized Signaling Pathways

The precise molecular mechanisms and signaling pathways targeted by this compound have not yet been fully elucidated in the scientific literature. However, based on the known mechanisms of other triterpene glycosides and saponins, it is possible to hypothesize potential pathways involved in its observed biological activities.

Proposed Mechanism of Action

Triterpene glycosides often exert their effects through interactions with cell membranes, leading to pore formation and increased permeability. This can disrupt cellular homeostasis and induce apoptosis. Furthermore, these compounds can modulate various intracellular signaling cascades.

Potential Signaling Pathways in Antitumor Activity

In the context of cancer, triterpene saponins have been shown to influence key signaling pathways that regulate cell survival, proliferation, and apoptosis. A plausible, though unconfirmed, signaling cascade for this compound's antitumor effect is depicted below.

Caption: Hypothesized signaling pathways for the antitumor activity of this compound.

It is important to emphasize that this diagram represents a generalized model based on the activities of similar compounds. Further research is necessary to validate the specific molecular targets and signaling pathways of this compound.

Future Directions

This compound represents a promising lead compound for the development of new therapeutics. Future research should focus on:

-

Total Synthesis and Analogue Development: The total synthesis of this compound has been achieved, opening avenues for the creation of novel analogues with improved efficacy and pharmacokinetic properties.[8][9]

-

Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular targets and signaling pathways modulated by this compound in parasitic, fungal, and cancer cells.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety profile, and pharmacokinetics of this compound.

-

Synergistic Studies: Investigating the potential synergistic effects of this compound with existing antiparasitic, antifungal, and anticancer drugs could lead to more effective combination therapies.

Conclusion

This compound is a marine-derived triterpene glycoside with a compelling profile of biological activities. This technical guide provides a summary of the current knowledge surrounding its discovery, origin, and therapeutic potential. While further research is needed to fully understand its mechanisms of action and to establish its clinical utility, this compound stands out as a valuable natural product for further investigation in the fields of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A Seed-Specific Regulator of Triterpene Saponin Biosynthesis in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iomcworld.com [iomcworld.com]

- 5. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of inflammatory signaling pathways by phytochemicals in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perifosine sensitizes curcumin-induced anti-colorectal cancer effects by targeting multiple signaling pathways both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Pervicoside B: A Technical Guide to its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pervicoside B is a sulfated triterpene glycoside belonging to the holostane class, a group of natural products primarily isolated from sea cucumbers. First identified in Holothuria pervicax, it is also known by its synonym, Neothyoside C, isolated from the sea cucumber Neothyone gibbosa.[1] As a member of the saponin family, this compound is characterized by a complex structure comprising a tetracyclic triterpenoid aglycone linked to a carbohydrate chain. This class of compounds is of significant interest to the scientific community due to its potent biological activities, including antifungal and antiparasitic properties. This guide provides a detailed overview of the known physical and chemical properties of this compound, its biological effects, and generalized experimental approaches for its study.

Physical and Chemical Properties

Table 1: Physicochemical Data for this compound

| Property | Data | Source(s) |

| Synonym | Neothyoside C | [1] |

| CAS Number | 96157-95-8 | N/A |

| Molecular Formula | C₅₄H₈₅NaO₂₅S | N/A |

| Molecular Weight | 1189.29 g/mol | N/A |

| Class | Holostane-type Triterpene Glycoside (Saponin) | N/A |

| Appearance | Typically a white amorphous powder or solid (General for this class) | N/A |

| Solubility | Generally soluble in water, methanol, and ethanol; sparingly soluble or insoluble in less polar organic solvents like chloroform and hexane (General for this class). | N/A |

Spectral Data Overview

The definitive structural elucidation of this compound (as Neothyoside C) was accomplished using a combination of spectroscopic techniques.[1] While the specific spectral data is not available in the reviewed literature, the following methods were instrumental:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the complex structure of the triterpene aglycone and the sequence and linkage of the sugar residues in the oligosaccharide chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) from the lactone ring, and sulfate (S=O) groups.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight and provide information on the molecular formula.[1]

Biological Activity and Mechanism of Action

This compound has demonstrated significant in vitro activity against fungal and parasitic pathogens.

Antifungal Activity

This compound exhibits potent antifungal activity, particularly against Aspergillus niger. Studies have reported Minimum Inhibitory Concentration (MIC) values between 4.65 µg/mL and 7.8 µg/mL for this fungus.[1][2]

The precise signaling pathway for this compound's antifungal action has not been specifically elucidated. However, the general mechanism for triterpene glycosides from sea cucumbers is believed to involve interaction with sterols, primarily ergosterol, in the fungal cell membrane. This interaction disrupts membrane integrity, leading to the formation of pores, leakage of essential intracellular components, and ultimately, cell death.

Caption: Generalized mechanism of antifungal action for triterpene glycosides.

Antiparasitic Activity

This compound is a potent agent against the promastigote stage of the protozoan parasite Leishmania mexicana. It has been shown to cause 100% inhibition of promastigotes at concentrations of 5 and 10 µg/mL.[1]

The mechanism of action against Leishmania is also not specifically known for this compound. However, studies on other terpenoids suggest that they can induce an apoptosis-like cell death pathway in the parasite. This process may involve disruption of the mitochondrial membrane potential, a decrease in cellular ATP levels, and externalization of phosphatidylserine, without necessarily causing immediate membrane permeabilization.[3]

Caption: A potential workflow for the antiparasitic action of this compound.

Experimental Protocols

The following sections describe generalized experimental protocols relevant to the study of this compound. These are based on standard methodologies for natural product chemistry and microbiology and should be adapted and optimized for specific laboratory conditions.

General Protocol for Isolation and Purification

-

Extraction: Freeze-dried and ground sea cucumber tissue is exhaustively extracted with a polar solvent, typically 70-80% ethanol or methanol, at room temperature or under reflux.[4]

-

Partitioning: The resulting crude extract is concentrated under reduced pressure and partitioned between water and a non-polar solvent (e.g., n-butanol) to separate the glycosides (in the butanol/water layers) from lipids and other non-polar compounds.

-

Initial Chromatography: The aqueous or butanolic layer containing the crude saponins is subjected to column chromatography over a resin like Diaion HP-20 or silica gel. Elution is performed with a stepwise gradient of decreasingly polar solvents (e.g., water-methanol or chloroform-methanol mixtures).[1]

-

Fractionation: Fractions are collected and monitored by Thin Layer Chromatography (TLC), spraying with a reagent such as 10% sulfuric acid in ethanol followed by heating to visualize the saponins as colored spots.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase, typically a gradient of acetonitrile or methanol in water, to yield the pure this compound.

Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the general principles of the broth microdilution technique.

-

Preparation of Inoculum: A suspension of the fungal strain (e.g., Aspergillus niger) is prepared from a fresh culture on a suitable agar medium (e.g., Potato Dextrose Agar). The suspension is adjusted to a standardized concentration (e.g., 10⁴ to 10⁵ colony-forming units [CFU]/mL) in a liquid medium like RPMI-1640.

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the test medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 0.1 to 100 µg/mL).

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plate also includes a positive control (fungus with no compound) and a negative control (medium only). The plate is then incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by using a spectrophotometric plate reader.

Conclusion

This compound is a structurally complex marine natural product with notable antifungal and antileishmanial activities. Its potential as a lead compound for the development of new anti-infective agents is significant. However, a comprehensive understanding of its properties is currently limited by the lack of publicly available, detailed spectral and experimental data. Further research is required to fully elucidate its specific mechanisms of action and to conduct in-depth structure-activity relationship studies, which will be crucial for any future therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Constituents of holothuroidea.9. Isolation and structure of a new ganglioside molecular species from the sea cucumber Holothuria pervicax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the leishmanicidal potential of terpenoids: a comprehensive review on mechanisms of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

Pervicoside B: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pervicoside B, a triterpenoid glycoside, holds significant interest within the scientific community for its potential therapeutic applications. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound, based on the known behavior of structurally related triterpenoid saponins. While specific experimental data for this compound is not yet publicly available, this document outlines the established methodologies and expected outcomes for its comprehensive evaluation. This guide is intended to serve as a foundational resource for researchers initiating studies on this promising molecule.

Introduction to this compound

This compound belongs to the broad class of saponins, which are glycosides of steroids or triterpenes. Its complex structure, featuring a large, nonpolar triterpenoid aglycone and one or more hydrophilic sugar moieties, confers amphiphilic properties that govern its solubility and interaction with biological membranes. The arrangement and type of these sugar chains, along with the specific structure of the aglycone, are critical determinants of its overall physicochemical behavior.

Solubility Profile

The solubility of saponins like this compound is influenced by several factors, most notably the solvent polarity, pH, and the compound's own structural characteristics, such as the number and type of sugar residues.

General Solubility of Triterpenoid Glycosides

Triterpenoid glycosides are known to be both water and fat-soluble to varying degrees[1]. Their solubility in aqueous solutions is often limited due to the large hydrophobic aglycone. However, the presence of sugar chains enhances water solubility. Generally, bidesmosidic saponins (with two sugar chains) exhibit better aqueous solubility than monodesmosidic saponins[2]. The pH of the medium can also significantly impact solubility, particularly for saponins containing acidic or basic functional groups[3][4].

Experimental Protocol for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .

Protocol: Shake-Flask Solubility Assay

-

Preparation of Solutions: Prepare a series of solutions with varying solvents and pH buffers (e.g., water, ethanol, methanol, phosphate-buffered saline at pH 5.0, 7.4, and 9.0).

-

Sample Addition: Add an excess amount of this compound to a known volume of each solvent/buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Reporting: Express the solubility as mg/mL or µg/mL.

Anticipated Solubility Data for this compound

Based on the general properties of triterpenoid glycosides, the following solubility profile for this compound can be anticipated. It is crucial to note that these are expected trends and require experimental verification.

| Solvent/Condition | Expected Solubility | Rationale |

| Water (pH 7.0) | Low to Moderate | The large hydrophobic aglycone will likely limit aqueous solubility. |

| Ethanol | Moderate to High | The organic nature of ethanol should facilitate the dissolution of the triterpenoid structure. |

| Methanol | Moderate to High | Similar to ethanol, methanol is a polar organic solvent capable of solvating both the aglycone and sugar moieties. |

| Phosphate Buffer (pH 5.0) | Potentially Lower than pH 7.0 | Depending on the presence of ionizable groups, acidic pH may suppress solubility. |

| Phosphate Buffer (pH 9.0) | Potentially Higher than pH 7.0 | Basic pH may ionize acidic functional groups, increasing aqueous solubility. |

Stability Profile

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation development, and ultimately, its safety and efficacy. Triterpenoid glycosides can be susceptible to degradation under various environmental conditions.

General Stability of Triterpenoid Glycosides

Studies on other triterpenoid glycosides have shown that they can be stable under controlled conditions but are prone to degradation at elevated temperatures and humidity[5]. The primary degradation pathways often involve hydrolysis of the glycosidic bonds or oxidation of the aglycone[5].

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions[6][7][8]. The International Council for Harmonisation (ICH) provides guidelines for conducting these studies[7][8].

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies on this compound.

Detailed Experimental Protocols for Stability Testing

3.3.1. Acid and Base Hydrolysis

-

Protocol:

-

Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M hydrochloric acid (for acid hydrolysis) or 0.1 M sodium hydroxide (for base hydrolysis).

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified time.

-

At various time points, withdraw aliquots, neutralize them, and analyze by HPLC to determine the extent of degradation.

-

3.3.2. Oxidative Degradation

-

Protocol:

-

Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature, protected from light.

-

Monitor the degradation over time using HPLC.

-

3.3.3. Thermal Degradation

-

Protocol:

-

Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

For solutions, incubate at a controlled high temperature.

-

Analyze samples at different time intervals to assess degradation.

-

3.3.4. Photostability

-

Protocol:

-

Expose this compound (both solid and in solution) to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Maintain a control sample in the dark.

-

Evaluate the samples for any changes in appearance and quantify any degradation by HPLC.

-

Anticipated Stability Data for this compound

The following table summarizes the expected stability of this compound under various stress conditions, based on the behavior of similar triterpenoid glycosides.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acid Hydrolysis | Labile | Aglycone and individual sugar units due to cleavage of glycosidic bonds. |

| Base Hydrolysis | Potentially more stable than acid hydrolysis | May lead to hydrolysis of ester linkages if present. |

| Oxidation | Susceptible | Oxidized derivatives of the triterpenoid aglycone. |

| Thermal Stress | Degradation at elevated temperatures | Hydrolysis and other thermal decomposition products. |

| Photolytic Stress | Potentially labile | Photodegradation products, structure dependent on chromophores. |

Analytical Methodologies for Quantification

A robust and validated analytical method is crucial for accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is the method of choice for the analysis of saponins.

Signaling Pathway for Analytical Method Development

Caption: Logical flow for the development and validation of a stability-indicating HPLC method.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for approaching the solubility and stability studies of this compound. While specific experimental data for this molecule are pending, the information presented, based on the well-understood chemistry of triterpenoid glycosides, offers a solid starting point for researchers. The detailed experimental protocols and anticipated outcomes will aid in the design of robust studies to fully characterize this compound. Future work should focus on conducting these experiments to generate definitive quantitative data, which is essential for advancing the development of this compound as a potential therapeutic agent.

References

- 1. Saponin - Wikipedia [en.wikipedia.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nelsonlabs.com [nelsonlabs.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A comprehensive review of the existing scientific literature reveals a significant gap in the detailed biological and pharmacological understanding of Pervicoside B, a specific triterpenoid saponin. While the broader class of triterpenoid saponins is well-studied, specific data on this compound, including its quantitative biological activities, detailed experimental protocols, and associated signaling pathways, remains largely unavailable in the public domain. This technical guide will, therefore, provide a comprehensive overview of triterpenoid saponins as a class, drawing on available literature to infer the potential properties and areas of investigation for this compound and its related compounds.

Introduction to Triterpenoid Saponins

Triterpenoid saponins are a diverse group of naturally occurring glycosides, primarily found in the plant kingdom.[1][2] Their structure consists of a non-polar triterpenoid aglycone (the sapogenin) linked to one or more sugar chains. This amphipathic nature gives them soap-like properties and a wide range of biological activities.[1] These activities have led to their investigation for various pharmaceutical applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[1][2]

This compound: Structure and Known Information

This compound, also known as Neothyoside C, is a triterpenoid saponin. Its chemical structure, as cataloged in public databases like PubChem, reveals a complex glycosylated lanostane-type triterpenoid. The primary source of this compound is cited as the plant species Pentace burmanica.

Despite its documented existence, a thorough search of scientific literature did not yield specific studies detailing the biological activity, mechanism of action, or therapeutic potential of this compound. This lack of specific data prevents a detailed analysis as requested. The subsequent sections will, therefore, focus on the general characteristics of related triterpenoid saponins to provide a foundational understanding for future research on this compound.

General Biological Activities of Triterpenoid Saponins

Triterpenoid saponins exhibit a wide array of biological effects, which are largely dependent on their specific chemical structures. The nature of the aglycone and the composition and linkage of the sugar moieties play a crucial role in their pharmacological profile.

Table 1: Overview of Reported Biological Activities of Triterpenoid Saponins

| Biological Activity | Description | Example Compounds (if available) |

| Anticancer | Exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. | Ginsenosides, Saikosaponins |

| Anti-inflammatory | Inhibit the production of pro-inflammatory mediators like nitric oxide, prostaglandins, and cytokines. | Glycyrrhizin, Escin |

| Antimicrobial | Display activity against a range of bacteria, fungi, and viruses. | Oleanolic acid saponins |

| Immunomodulatory | Can either stimulate or suppress the immune response, acting as adjuvants in vaccines or as immunosuppressants. | QS-21 |

| Hypocholesterolemic | Interfere with cholesterol absorption in the intestine. | Dioscin |

Note: This table represents a generalization for the class of triterpenoid saponins. The specific activities of this compound are yet to be determined.

Potential Mechanisms of Action and Signaling Pathways

The mechanisms by which triterpenoid saponins exert their biological effects often involve the modulation of key cellular signaling pathways. Due to the absence of specific data for this compound, we can only hypothesize its potential mechanisms based on related compounds.

Apoptosis Induction in Cancer Cells

Many triterpenoid saponins induce apoptosis in cancer cells through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the regulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS).

Anti-inflammatory Signaling

The anti-inflammatory effects of triterpenoid saponins are often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation of NF-κB, these compounds can suppress the expression of genes encoding pro-inflammatory enzymes and cytokines.

General Experimental Protocols for Saponin Research

The study of triterpenoid saponins involves a series of standard experimental procedures, from isolation and purification to biological evaluation.

Isolation and Purification Workflow

The isolation of saponins from plant material is a multi-step process that typically involves extraction, fractionation, and chromatography.

Detailed Methodologies:

-

Extraction: Dried and powdered plant material is typically extracted with a polar solvent, such as methanol or ethanol, to isolate the glycosidic saponins.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Saponins are often enriched in the n-butanol fraction.

-

Chromatography: The saponin-rich fraction is further purified using various chromatographic techniques. Column chromatography with silica gel or reversed-phase C18 material is commonly used for initial separation, followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.

In Vitro Biological Assays

A variety of in vitro assays are employed to evaluate the biological activity of purified saponins.

Table 2: Common In Vitro Assays for Triterpenoid Saponins

| Assay | Purpose | Typical Methodology |

| MTT Assay | To assess cell viability and cytotoxicity. | Cells are treated with the compound, and the reduction of MTT to formazan by metabolically active cells is measured spectrophotometrically. |

| ELISA | To quantify the levels of cytokines or other proteins. | An antibody-based assay where the protein of interest is captured and detected using a labeled secondary antibody. |

| Western Blot | To detect and quantify specific proteins involved in signaling pathways. | Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. |

| Flow Cytometry | To analyze cell cycle distribution and apoptosis. | Cells are stained with fluorescent dyes (e.g., propidium iodide, Annexin V) and analyzed based on their fluorescence. |

Conclusion and Future Perspectives

Future research should focus on the following:

-

Isolation and Structural Confirmation: Re-isolation of this compound from Pentace burmanica and confirmation of its structure using modern spectroscopic techniques (NMR, MS).

-

In Vitro Biological Screening: A comprehensive screening of this compound against a panel of cancer cell lines, inflammatory models, and microbial strains to identify its primary biological activities.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed activities, including the identification of target proteins and modulated signaling pathways.

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and toxicity of this compound in relevant animal models.

The generation of this foundational data is crucial for determining the potential of this compound as a lead compound for drug development. This guide serves as a framework for initiating such investigations, grounded in the extensive knowledge of the broader class of triterpenoid saponins.

References

Methodological & Application

Application Notes and Protocols: Pervicoside B Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pervicoside B, a steroidal saponin, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from plant materials, drawing upon established methodologies for the isolation of similar glycosidic compounds from plant sources. The protocol outlines a systematic approach involving solvent extraction, chromatographic separation, and analytical verification to yield high-purity this compound for research and development purposes.

Introduction

The isolation of bioactive compounds from natural sources is a critical first step in drug discovery and development. This compound, a compound with a complex glycosidic structure, requires a multi-step extraction and purification strategy to isolate it from the intricate matrix of plant tissues. The following protocol is a comprehensive guide, synthesized from established techniques for the extraction of alkaloids and saponins from plant sources like Catharanthus roseus. While specific quantitative data for this compound extraction is not widely published, this protocol provides a robust framework for its successful isolation.

Data Presentation

The following tables present representative data that can be expected during the extraction and purification of this compound. These values are illustrative and may vary depending on the plant material, solvent batches, and specific laboratory conditions.

Table 1: Extraction Yields from Dried Plant Material

| Extraction Step | Solvent System | Yield of Crude Extract (g) per 100g Dried Plant Material |

| Initial Extraction | 80% Ethanol | 15 - 25 |

| Liquid-Liquid Partitioning | n-Butanol | 5 - 8 |

Table 2: Purity Assessment at Different Purification Stages

| Purification Stage | Method | Purity of this compound (%) |

| Crude n-Butanol Extract | HPLC-UV | 5 - 15 |

| Silica Gel Column Chromatography | HPLC-UV | 60 - 75 |

| Preparative HPLC | HPLC-UV | > 95 |

Experimental Protocols

Preparation of Plant Material

-

Collection and Drying : Collect fresh plant material (e.g., leaves, stems).

-

Grinding : Thoroughly dry the plant material in a shaded, well-ventilated area or a drying oven at a temperature below 60°C to prevent degradation of thermolabile compounds. Once dried, grind the material into a fine powder using a blender or mill.[1]

Extraction

This protocol utilizes a solvent extraction method to isolate the crude glycoside fraction.

-

Maceration :

-

Filtration and Concentration :

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

-

Liquid-Liquid Partitioning

This step aims to separate compounds based on their polarity.

-

Solvent Partitioning :

-

Suspend the crude ethanolic extract in distilled water.

-

Perform successive extractions with solvents of increasing polarity, starting with n-hexane to remove nonpolar compounds like fats and waxes.

-

Subsequently, extract the aqueous layer with ethyl acetate to remove compounds of intermediate polarity.

-

Finally, extract the remaining aqueous layer with n-butanol. This compound, being a glycoside, is expected to partition into the n-butanol phase.[4]

-

-

Concentration :

-

Collect the n-butanol fractions and concentrate them to dryness using a rotary evaporator. This yields the crude glycoside fraction.

-

Purification

A combination of chromatographic techniques is employed for the purification of this compound.

-

Silica Gel Column Chromatography :

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of chloroform and methanol.[1]

-

Dissolve the crude n-butanol extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound. A common visualization reagent for saponins on TLC plates is a spray of 10% sulfuric acid in ethanol followed by heating.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Pool the fractions from column chromatography that are rich in this compound and concentrate them.

-

For final purification, subject the enriched fraction to preparative reverse-phase HPLC.

-

A typical mobile phase would consist of a gradient of acetonitrile and water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Purity Analysis and Characterization

-

High-Performance Liquid Chromatography (HPLC) :

-

Assess the purity of the final compound using analytical HPLC with a suitable column (e.g., C18) and a mobile phase gradient.

-

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Confirm the identity and structure of the isolated this compound by electrospray ionization mass spectrometry (ESI-MS) and 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) analysis.

-

Visualization of Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes & Protocols for the Quantification of Pervicoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pervicoside B is a sulfated triterpenoid glycoside isolated from the sea cucumber Neothyone gibbosa.[1] It has demonstrated potent in vitro antiparasitic and antifungal activities, making it a compound of interest for further investigation in drug development.[1] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). As there are currently no standardized, published methods specifically validated for this compound, the following protocols are based on established methodologies for structurally related compounds, such as other triterpenoid and phenylethanoid glycosides. These protocols are intended to serve as a robust starting point for method development and validation.

Chemical Information for this compound:

General Analytical Workflow

The general workflow for the quantification of this compound from various matrices involves sample preparation, chromatographic separation, detection, and data analysis.

Caption: General workflow for this compound quantification.

High-Performance Liquid Chromatography (HPLC-DAD) Method

HPLC with DAD is a widely accessible and robust technique for the quantification of glycosides. The method relies on the separation of the analyte on a stationary phase followed by detection based on its UV absorbance.

Experimental Protocol:

-

Chromatographic System:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Gradient elution is recommended for optimal separation from matrix components.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

Time (min) % Solvent A % Solvent B 0 85 15 20 60 40 30 40 60 35 15 85 40 15 85 41 85 15 | 50 | 85 | 15 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (a UV scan of a pure standard is required to determine the optimal wavelength, likely in the range of 200-280 nm for the aglycone moiety).

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition.

-

Sample Preparation:

-

Plant/Marine Organism Tissue: Homogenize the dried and powdered sample material. Extract with methanol using ultrasonication or reflux. Filter the extract and dilute with the initial mobile phase before injection. Solid-phase extraction (SPE) with a C18 cartridge may be necessary for cleanup.

-

Biological Fluids (Plasma/Serum): Perform protein precipitation by adding three volumes of cold acetonitrile or methanol to one volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

-

-

Quantitative Data (Representative for Glycosides):

The following table summarizes typical performance characteristics for HPLC-DAD methods for the quantification of complex glycosides. This data should be established specifically for this compound during method validation.

| Parameter | Typical Value |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 2% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-DAD, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.

Experimental Protocol:

-

LC-MS/MS System:

-

An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A faster gradient can be employed with UHPLC.

Time (min) % Solvent A % Solvent B 0 95 5 8 20 80 10 5 95 12 5 95 12.1 95 5 | 15 | 95 | 5 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI negative or positive mode (to be optimized; negative mode is often suitable for sulfated compounds).

-

Multiple Reaction Monitoring (MRM): The precursor ion will be the [M-H]⁻ or [M+Na]⁺ ion of this compound. Product ions will be determined by infusing a standard solution and performing a product ion scan.

-

Example MRM Transitions (Hypothetical):

-

Precursor Ion (Q1): m/z 1188.3 (for [M-H]⁻, assuming the provided formula is for the sodium salt)

-

Product Ions (Q3): To be determined experimentally.

-

-

-

Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximal signal intensity of this compound.

-

Quantitative Data (Representative for Glycosides):

| Parameter | Typical Value |

| Linearity Range | 0.1 - 500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a powerful technique for the simultaneous quantification of multiple samples in parallel, offering high throughput and cost-effectiveness.

Experimental Protocol:

-

HPTLC System:

-

HPTLC plates (e.g., silica gel 60 F₂₅₄), sample applicator, developing chamber, and a TLC scanner/densitometer.

-

-

Chromatographic Conditions:

-

Stationary Phase: HPTLC plates silica gel 60 F₂₅₄ (20 x 10 cm).

-

Sample Application: Apply standards and samples as 8 mm bands using an automated applicator.

-

Mobile Phase: A mixture of non-polar and polar solvents. Optimization is required. A potential starting point could be a mixture of Chloroform:Methanol:Water or Ethyl Acetate:Formic Acid:Glacial Acetic Acid:Water in appropriate ratios.

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes.

-

Drying: Dry the plate in an oven or with a stream of warm air.

-

Densitometric Analysis: Scan the plate with a TLC scanner in absorbance mode at the wavelength of maximum absorbance for this compound.

-

Quantitative Data (Representative for Glycosides):

| Parameter | Typical Value |

| Linearity Range | 100 - 1000 ng/spot |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Limit of Detection (LOD) | 20 - 50 ng/spot |

| Limit of Quantification (LOQ) | 60 - 150 ng/spot |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 3% |

Method Validation

All developed methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: Key parameters for analytical method validation.

Conclusion

The protocols outlined in these application notes provide a comprehensive starting point for the development of robust and reliable analytical methods for the quantification of this compound. Given the lack of specific literature for this compound, thorough method development and validation will be critical. The LC-MS/MS method is recommended for bioanalytical applications requiring high sensitivity, while HPLC-DAD and HPTLC are suitable for quality control and analysis of more concentrated samples.

References

Application Note: Quantitative Determination of Pervicoside B in Rat Plasma using a Validated HPLC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a sensitive, selective, and rapid High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Pervicoside B in rat plasma. The method utilizes a simple protein precipitation for sample preparation and employs a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI). The method was validated for linearity, precision, accuracy, recovery, and stability, demonstrating its suitability for pharmacokinetic studies of this compound.

Introduction

This compound is a cardiac glycoside that has shown potential as a therapeutic agent. To support preclinical pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method is essential for the accurate determination of this compound concentrations in biological matrices. This application note presents a detailed protocol for a validated HPLC-MS/MS method for the quantification of this compound in rat plasma.

Experimental

Chemicals and Reagents

-

This compound (purity >98%) and an appropriate internal standard (IS), such as Digoxin, were sourced from a reputable supplier.

-

HPLC-grade methanol, acetonitrile, and formic acid were used.

-

Ultrapure water was generated in-house.

-

Control rat plasma (K2-EDTA) was obtained from a commercial vendor.

Instrumentation

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for the analysis.

-

HPLC System: A typical system with a binary pump, autosampler, and column oven.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 2 minutes. |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| This compound | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| Internal Standard (Digoxin) | 781.5 | 651.4 | 100 V | 25 eV |

Note: The precursor and product ions for this compound are hypothetical and would need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.

Standard Solutions and Sample Preparation

Stock and Working Solutions: Stock solutions of this compound and the IS were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50% methanol.

Calibration Standards and Quality Control Samples: Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working solutions into blank rat plasma.

Sample Preparation Protocol: A simple protein precipitation method was employed for plasma sample extraction.

-

To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject into the HPLC-MS/MS system.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability according to regulatory guidelines.

Linearity

The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was >0.99.

Table 1: Calibration Curve Data (Hypothetical)

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.061 |

| 10 | 0.125 |

| 50 | 0.630 |

| 100 | 1.255 |

| 500 | 6.280 |

| 1000 | 12.550 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).

Table 2: Precision and Accuracy Data (Hypothetical)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |

| Low | 3 | 6.2 | 98.7 | 7.5 | 101.2 |

| Medium | 300 | 4.5 | 102.1 | 5.1 | 99.8 |

| High | 800 | 3.8 | 97.5 | 4.2 | 98.3 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

Table 3: Recovery and Matrix Effect Data (Hypothetical)

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.1 | 95.8 |

| Medium | 300 | 95.5 | 98.2 |

| High | 800 | 94.8 | 97.1 |

Application to a Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in rats following a single oral administration of this compound. The plasma concentration-time profile is shown below (hypothetical data).

Table 4: Pharmacokinetic Parameters of this compound in Rats (Hypothetical)

| Parameter | Value |

| Cmax (ng/mL) | 450 |

| Tmax (h) | 1.5 |

| AUC₀₋t (ngh/mL) | 1850 |

| AUC₀₋inf (ngh/mL) | 1920 |

| t₁/₂ (h) | 3.8 |

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Hypothetical fragmentation of this compound in MS/MS.

Conclusion

A highly sensitive and specific HPLC-MS/MS method for the quantification of this compound in rat plasma has been developed and validated. The method demonstrates good linearity, precision, accuracy, and recovery. The simple sample preparation procedure and short run time make it suitable for high-throughput analysis in support of pharmacokinetic studies.

Application Notes and Protocols for the Synthesis and Evaluation of Pervicoside B Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pervicoside B is a complex triterpenoid glycoside first isolated from the sea cucumber Holothuria pervicax. Like many marine natural products, it exhibits a range of promising biological activities, including antiparasitic, antifungal, and potent antiproliferative effects against various cancer cell lines. Its intricate structure, featuring a sulfated tetrasaccharide chain attached to a holostane-type aglycone, presents a significant synthetic challenge. However, the total synthesis of this compound and its analogues has been achieved, paving the way for detailed structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

These application notes provide a comprehensive overview of the synthesis of this compound, along with detailed protocols for evaluating the biological activities of its derivatives. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Chemical Synthesis of this compound

The total synthesis of this compound is a multi-step process that begins with the readily available steroid, lanosterol. The synthesis involves the sequential construction of the complex oligosaccharide chain and its subsequent glycosylation to the triterpenoid aglycone. Key stages of the synthesis include the preparation of the aglycone from lanosterol, the synthesis of the protected sugar donors, the sequential glycosylation to assemble the tetrasaccharide, and the final sulfation and deprotection steps. A recent total synthesis by Shao et al. achieved this in 34 steps with an overall yield of 0.3%.[1][2][3]

Synthetic Workflow

The overall synthetic strategy can be visualized as a convergent approach, where the aglycone and the tetrasaccharide are synthesized separately and then coupled.

Caption: Convergent synthetic workflow for this compound.

Experimental Protocols

The following are representative, generalized protocols for key steps in the synthesis of this compound and its derivatives, based on established methodologies for glycosylation and protecting group manipulations. For the exact, detailed procedures, reagents, and yields for the total synthesis of this compound, it is imperative to consult the supplementary information of the primary literature by Shao et al. (2020) in the Journal of Organic Chemistry.[1][2][3]

Protocol 1: General Procedure for Glycosylation (Thioglycoside Donor)

-

Preparation: Dry all glassware and reagents thoroughly. Conduct the reaction under an inert atmosphere (Argon or Nitrogen).

-

Reaction Setup: Dissolve the glycosyl acceptor (1.0 eq.) and the thioglycoside donor (1.2-1.5 eq.) in a freshly distilled, anhydrous solvent (e.g., dichloromethane, toluene, or a mixture thereof). Add a molecular sieve (e.g., 4 Å MS) and stir for 30 minutes at room temperature.

-

Initiation: Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C). Add the promoter (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) or methyl triflate (MeOTf)) dropwise.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate for NIS/TfOH, or triethylamine for MeOTf).

-

Workup: Allow the mixture to warm to room temperature. Filter through celite and wash with dichloromethane. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sulfation of a Hydroxyl Group

-

Preparation: Ensure the substrate is free of moisture. Use anhydrous solvents.

-

Reaction: Dissolve the substrate (1.0 eq.) in anhydrous pyridine or dimethylformamide (DMF). Add sulfur trioxide pyridine complex (SO3·py) (3.0-5.0 eq.) in portions at 0 °C.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Workup: Upon completion, cool the reaction to 0 °C and slowly add saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The sulfated product, often a salt, may require purification by reversed-phase chromatography.

Protocol 3: General Procedure for Deprotection of Silyl Ethers (e.g., TBS)

-

Reaction: Dissolve the silyl-protected compound in an appropriate solvent (e.g., tetrahydrofuran (THF)).

-

Reagent Addition: Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1-1.5 eq. per silyl group) or hydrofluoric acid-pyridine (HF·py).

-

Monitoring: Stir the reaction at room temperature and monitor by TLC.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.

Biological Activity and Evaluation

This compound and its analogues have demonstrated significant cytotoxic, antiparasitic, and antifungal activities. The evaluation of these activities is crucial for understanding their therapeutic potential and for guiding the synthesis of more potent and selective derivatives.

Antiproliferative and Cytotoxic Activity

The anticancer activity of sea cucumber saponins is a subject of intense research. While the precise mechanism for this compound is still under full investigation, related compounds are known to induce apoptosis in cancer cells. Potential mechanisms include the inhibition of the Na+/K+-ATPase pump and modulation of key signaling pathways such as NF-κB.[4][5][6][7][8][9][10][11][12][13]

Potential Signaling Pathway: Induction of Apoptosis via NF-κB Inhibition

A plausible mechanism for the anticancer effect of this compound derivatives is the induction of apoptosis through the inhibition of the NF-κB signaling pathway. In many cancer cells, the NF-κB pathway is constitutively active and promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2. Inhibition of this pathway can lead to a decrease in these survival signals, thereby sensitizing the cells to apoptosis.

Caption: Plausible signaling pathway for this compound-induced apoptosis.

Table 1: Antiproliferative Activity of this compound Analogues

| Compound | Cell Line | IC50 (µM) |

| This compound | MCF-7 (Breast) | Data to be populated from literature |

| Analogue 1 | A549 (Lung) | Data to be populated from literature |

| Analogue 2 | HeLa (Cervical) | Data to be populated from literature |

| Analogue 3 | PC-3 (Prostate) | Data to be populated from literature |

Note: IC50 values are highly dependent on the specific analogue and cell line tested. This table should be populated with data from relevant experimental studies.

Protocol 4: MTT Assay for Cell Viability and Cytotoxicity

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiparasitic and Antifungal Activity

This compound has shown potent activity against the parasite Leishmania mexicana and the fungus Aspergillus niger. The likely mechanism of action for these activities is the disruption of the pathogen's cell membrane integrity through interaction with membrane sterols.[14]

Table 2: Antimicrobial Activity of this compound

| Organism | Assay | Endpoint | Value (µg/mL) |

| Leishmania mexicana | Promastigote Inhibition | % Inhibition | 100% at 5-10 µg/mL |

| Aspergillus niger | Broth Microdilution | MIC | 4.65 - 7.8 |

Protocol 5: In Vitro Antileishmanial Assay (Promastigote Inhibition)

-

Parasite Culture: Culture Leishmania mexicana promastigotes in a suitable medium (e.g., M199) supplemented with fetal bovine serum at 26 °C.

-

Assay Setup: In a 96-well plate, add promastigotes in their logarithmic growth phase to each well.

-

Compound Addition: Add serial dilutions of the this compound derivatives to the wells. Include a negative control (vehicle) and a positive control (e.g., amphotericin B).

-

Incubation: Incubate the plates at 26 °C for 72 hours.

-

Viability Assessment: Assess parasite viability by adding a resazurin-based solution and measuring fluorescence, or by direct counting using a hemocytometer.

-

Data Analysis: Determine the IC50 value for each compound.

Protocol 6: Antifungal Broth Microdilution Assay (CLSI M38-A2 guidelines)

-

Inoculum Preparation: Prepare a standardized inoculum of Aspergillus niger spores from a fresh culture.

-

Assay Setup: In a 96-well plate, prepare serial dilutions of the this compound derivatives in RPMI-1640 medium.

-

Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35 °C for 48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Conclusion

The successful total synthesis of this compound has opened up new avenues for the exploration of this potent natural product and its derivatives as potential therapeutic agents. The protocols and data presented in these application notes provide a framework for the synthesis of novel analogues and the systematic evaluation of their biological activities. Further research into the specific molecular targets and signaling pathways of this compound will be crucial for the rational design of next-generation drug candidates with improved efficacy and safety profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The potential role of Na-K-ATPase and its signaling in the development of anemia in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The physiological and clinical importance of sodium potassium ATPase in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Peroxynitrite is a potent inhibitor of NF-{kappa}B activation triggered by inflammatory stimuli in cardiac and endothelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Biosynthesis of saponin defensive compounds in sea cucumbers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pervicoside B In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pervicoside B is a triterpene glycoside isolated from the sea cucumber Neothyone gibbosa.[1] It has demonstrated potent in vitro antiparasitic activity against Leishmania mexicana and strong antifungal activity against Aspergillus niger.[1] As a member of the glycoside class of natural products, this compound holds potential for a broader range of pharmacological activities. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the cytotoxic, anti-inflammatory, and antioxidant properties of this compound, facilitating further investigation into its therapeutic potential.

Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and cytotoxicity.[2][3] The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Experimental Protocol:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5 x 10³ cells per well in 100 µL of culture medium in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution with culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound.

-

Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

-

Incubate for 48 hours.

-

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well.[4]

-

Incubate for 4 hours at 37°C.

-